2-Bromo-4,5-dimethyloxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

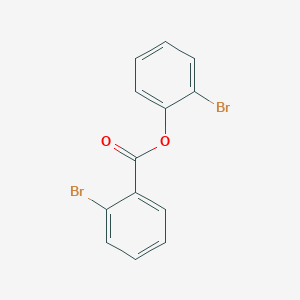

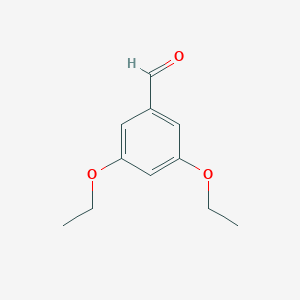

2-Bromo-4,5-dimethyloxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a bromine atom and two methyl groups attached to an oxazole ring. The synthesis method of 2-Bromo-4,5-dimethyloxazole involves several steps and requires specific reagents and conditions.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

2-Bromo-4,5-dimethyloxazole has been utilized in the synthesis and characterization of novel chemical complexes and ligands, demonstrating its versatility in organic synthesis and catalysis:

- Synthesis of Bisoxazolines- and Pybox-Copper(II) Complexes : It has been used in the creation of binuclear and mononuclear complexes that are efficient in catalyzing α-amination of ketones and esters, showcasing an environmentally benign method with water as the only byproduct (Jia et al., 2014).

- Thermal Rearrangement to 2-Bromoisocyanates : A study demonstrated the thermally induced rearrangement of 2-bromo-4-substituted oxazolines into 2-bromoisocyanates, achieving high selectivity and yields (Foltz et al., 2008).

- Direct Coupling with N-Heterocyclic Carbenes : Research showed the coupling of 2-bromo-4,4-dimethyloxazoline with 1-mesityl imidazole, leading to a new class of C−N donor ligands for homogeneous catalysis (César et al., 2002).

Material Science and Coordination Chemistry

The compound has also found applications in the development of materials and coordination chemistry:

- Synthesis of Organotellurium Compounds : A series of novel low-valent organotellurium compounds incorporating 2-[1-(3,5-dimethylphenyl)-2-naphthyl]-4,5-dihydro-4,4-dimethyloxazole were synthesized, highlighting the influence of steric effects and Te···N intramolecular nonbonded interactions on stabilization (Kandasamy et al., 2003).

Biochemical Processes

While the specific use of 2-Bromo-4,5-dimethyloxazole in biochemical processes was not directly found in the provided research articles, compounds with similar structures have been studied for their metabolic pathways, highlighting the broader interest in oxazole derivatives in biochemical research:

- Metabolic Pathways of Psychoactive Designer Drugs : A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) elucidated its metabolic pathways in humans, illustrating the relevance of brominated oxazole derivatives in pharmacological studies (Carmo et al., 2005).

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Bromo-4,5-dimethyloxazole is currently unknown due to the lack of specific information . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Propriétés

IUPAC Name |

2-bromo-4,5-dimethyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVISYCNCKXBLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622352 |

Source

|

| Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240612-08-1 |

Source

|

| Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)